1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a triazole ring and a pyrimidine ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: This step often involves the condensation of appropriate aldehydes or ketones with amidines or guanidines.
Coupling of the Triazole and Pyrimidine Rings: This can be done using cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the Piperidine Ring: This step may involve nucleophilic substitution reactions.
Addition of the Methylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.
Reduction: Reduction reactions could target the triazole or pyrimidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced heterocycles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, compounds containing triazole and pyrimidine rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds with triazole and pyrimidine rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its activity.
Comparison with Similar Compounds
Similar Compounds
1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide: shares similarities with other heterocyclic compounds containing triazole and pyrimidine rings.
Triazole-based Compounds: Known for their antifungal and antimicrobial properties.
Pyrimidine-based Compounds: Often used in antiviral and anticancer therapies.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness can be leveraged in designing new drugs or materials with specific properties.
Properties
IUPAC Name |
1-methylsulfonyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O3S/c1-24(22,23)19-4-2-10(3-5-19)13(21)18-11-6-12(16-8-15-11)20-9-14-7-17-20/h6-10H,2-5H2,1H3,(H,15,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXQOZFWQXPPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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